molecular formula C11H14O B1329488 Benzyl isopropyl ketone CAS No. 2893-05-2

Benzyl isopropyl ketone

Cat. No. B1329488
CAS RN: 2893-05-2
M. Wt: 162.23 g/mol
InChI Key: ZATIMOAGKJEVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl isopropyl ketone, also known as 3-Methyl-1-phenyl-2-butanone, is a chemical compound with the molecular formula C11H14O . It is used in various chemical reactions and has several synonyms .


Synthesis Analysis

The synthesis of Benzyl isopropyl ketone can be achieved through several methods. One such method involves the dynamic kinetic asymmetric arylation and alkenylation of ketones . This process uses a nickel catalyst to accomplish the epimerization through a distinct, base-free mechanism and then introduces an aryl or alkenyl nucleophile enantioselectively to deliver a broad range of chiral tertiary alcohols .


Molecular Structure Analysis

The molecular structure of Benzyl isopropyl ketone consists of 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 .


Chemical Reactions Analysis

Benzyl isopropyl ketone can undergo various chemical reactions. For instance, it can participate in the dynamic kinetic asymmetric arylation and alkenylation of ketones . This reaction selectively gives the respective aldehydes and ketones in excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl isopropyl ketone include a molecular weight of 162.23 g/mol . The molecule has a complexity of 143 and a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Pharmaceutical Intermediates

3-Methyl-1-phenyl-2-butanone: is primarily used as an intermediate in the synthesis of pharmaceuticals . Its chemical structure allows it to be incorporated into more complex molecules that are active pharmaceutical ingredients (APIs). This compound can be used to synthesize a variety of drugs, including those with analgesic, anti-inflammatory, and antipyretic properties.

properties

IUPAC Name

3-methyl-1-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATIMOAGKJEVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183129
Record name Benzyl isopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl isopropyl ketone

CAS RN

2893-05-2
Record name 3-Methyl-1-phenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2893-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl isopropyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl isopropyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl isopropyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-phenylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL ISOPROPYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81804S3MKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl isopropyl ketone
Reactant of Route 2
Reactant of Route 2
Benzyl isopropyl ketone
Reactant of Route 3
Reactant of Route 3
Benzyl isopropyl ketone
Reactant of Route 4
Reactant of Route 4
Benzyl isopropyl ketone
Reactant of Route 5
Reactant of Route 5
Benzyl isopropyl ketone
Reactant of Route 6
Reactant of Route 6
Benzyl isopropyl ketone

Q & A

Q1: What is known about the metabolism of 3-Methyl-1-phenyl-2-butanone in biological systems?

A1: Research using rabbit liver preparations indicates that 3-Methyl-1-phenyl-2-butanone undergoes metabolism primarily through reduction to its corresponding alcohol. [] This biotransformation process also yields smaller quantities of 1,2-glycols and ketols (2-one-1-ols). [] Interestingly, while structurally similar compounds like Phenylacetone and Phenyl-2-butanone produce benzoic acid as a metabolite, 3-Methyl-1-phenyl-2-butanone does not. [] Further investigation identified eight additional metabolites produced from 3-Methyl-1-phenyl-2-butanone, although their precise structures remain partially undefined. []

Q2: Can you provide insights into the conformational preferences of 3-Methyl-1-phenyl-2-butanone based on the provided research?

A2: Studies utilizing 1H nuclear magnetic resonance (NMR) spectroscopy, alongside ab initio molecular orbital calculations, have shed light on the conformational behavior of 3-Methyl-1-phenyl-2-butanone and similar molecules. [] The research reveals that the isopropyl group in 3-Methyl-1-phenyl-2-butanone demonstrates a preference for a trans orientation relative to the phenyl ring. [] This conformational preference is suggested to minimize steric interactions and facilitate relatively unhindered rotation around the C1-Cα bond. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.